

What is the chemical structure of Poststerone?

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Compound of Interest		
Compound Name:	Poststerone	
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An In-depth Technical Guide to Poststerone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Poststerone**, a significant metabolite of the phytoecdysteroid 20-hydroxyecdysone. The document details its chemical structure, biological activity with a focus on its anabolic effects, and relevant experimental methodologies.

Chemical Structure and Properties

Poststerone is a naturally occurring C21 ecdysteroid formed via the oxidative cleavage of the side chain of its parent compound, 20-hydroxyecdysone (20E).[1] This structural modification significantly alters its properties and biological interactions.

Chemical Identifiers

A summary of the key chemical identifiers for **Poststerone** is provided in Table 1.



Identifier	Value
IUPAC Name	(2S,3R,5R,9R,10R,13R,14S,17S)-17-acetyl- 2,3,14-trihydroxy-10,13-dimethyl- 2,3,4,5,9,11,12,15,16,17-decahydro-1H- cyclopenta[a]phenanthren-6-one
CAS Number	10162-99-9
Molecular Formula	C21H30O5
Molecular Weight	362.5 g/mol
Canonical SMILES	CC(=0) [C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=C C(=0)[C@H]4[C@@]3(CINVALID-LINK O">C@@HO)C)C)O
Isomeric SMILES	CC(=0) [C@H]1CC[C@@]2([C@]1(CC[C@H]3C2=CC(=0)[C@H]4[C@@]3(CINVALID-LINK O">C@@HO)C)C)O
InChI	InChI=1S/C21H30O5/c1-11(22)12-5-7- 21(26)14-8-16(23)15-9-17(24)18(25)10- 19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17- 18,24-26H,4-7,9-10H2,1- 3H3/t12-,13+,15+,17-,18+,19-,20-,21-/m1/s1
InChlKey	VNLQNGYIXVTQRR-NQPIQAHSSA-N

Biological Activity and Mechanism of Action

Poststerone is not merely an inactive metabolite; it possesses significant biological activity, particularly concerning anabolic effects on skeletal muscle.[1]

Anabolic Effects on Skeletal Muscle

Research has demonstrated that **Poststerone** promotes muscle growth by increasing the size of muscle fibers.[2] Its efficacy varies between different muscle types. For instance, one study in developing rats found **Poststerone** to be more effective than its parent compound, 20E, at



increasing the cross-sectional area (CSA) of all four fiber types (I, IIa, IIx, IIb) in the fast-twitch extensor digitorum longus (EDL) muscle.[2] Conversely, its effect on the slow-twitch soleus muscle fibers was less pronounced than that of 20E.[2] This suggests a muscle-specific activity profile. A summary of these comparative effects is presented in Table 2.

Muscle	Fiber Type	Effect of Poststerone vs. 20-Hydroxyecdysone on CSA
Soleus	Type I, IIa	Less effective than 20E
Extensor Digitorum Longus (EDL)	Type I, IIa, IIx, IIb	More effective than 20E

Signaling Pathway

The anabolic activity of **Poststerone** is believed to be mediated through the activation of the Protein Kinase B (Akt) signaling pathway, a crucial regulator of cell growth and protein synthesis.[1] This non-genomic mechanism does not involve direct interaction with androgen receptors, distinguishing it from traditional anabolic steroids.[1] The activation of Akt initiates a cascade that ultimately enhances protein synthesis, contributing to muscle hypertrophy.



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Poststerone-mediated activation of the Akt signaling pathway.

Pharmacokinetics

Poststerone demonstrates distinct pharmacokinetic properties compared to 20-hydroxyecdysone. It has a significantly higher bioavailability (~18.7% in rats) and undergoes a



complex enterohepatic circulation.[1] In humans, after administration of 20E, **Poststerone** is metabolized, and its derivative, 14-deoxy-**poststerone**, is detected in urine.[3] Key pharmacokinetic parameters from a human urinary excretion study following a single dose of ecdysterone are summarized in Table 3.

Parameter	Value (for 14-deoxy-poststerone)
Tmax (Time to max. concentration)	23.3 – 41.3 hours
Cmax (Max. urinary concentration)	0.1 – 1.5 μg/mL
Cumulative Urinary Excretion (%)	~1.5%

Data derived from a study on ecdysterone administration, where 14-deoxy-**poststerone** is a measured urinary metabolite.[3]

Experimental Protocols Synthesis of Poststerone from 20-Hydroxyecdysone

Poststerone is prepared by the semi-synthesis from 20-hydroxyecdysone, which involves the oxidative cleavage of the C-20 to C-22 bond in the side chain.[1]

Principle: The 20,22-diol group of 20-hydroxyecdysone is susceptible to oxidative cleavage by periodate or a similar oxidizing agent, yielding the C-21 steroid (**Poststerone**) and a C6 sidechain fragment.

Generalized Protocol:

- Dissolution: Dissolve 20-hydroxyecdysone in a suitable solvent mixture, such as aqueous methanol or tetrahydrofuran.
- Oxidation: Cool the solution in an ice bath. Add a solution of an oxidizing agent, such as sodium metaperiodate (NaIO₄), dropwise with constant stirring. The molar ratio of periodate to 20E should be carefully controlled (typically slightly above 1:1).
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
 or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.



- Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite solution, or by adding water and proceeding to extraction.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure **Poststerone**.

Analytical Quantification via HPLC-MS/MS

The quantification of **Poststerone** in biological matrices is typically achieved using a sensitive method like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Representative Protocol:

- Sample Preparation (Plasma/Urine):
 - Add an internal standard (e.g., a deuterated steroid) to the sample.
 - Perform liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solidphase extraction (SPE) to isolate the steroids and remove interfering substances.
 - Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - HPLC System: Standard HPLC or UHPLC system.
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).[4]
 - Mobile Phase A: 0.1% Formic Acid in Water.[4]
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
 - o Gradient: A linear gradient from a low to high percentage of Mobile Phase B.



Flow Rate: 0.4 mL/min.[4]

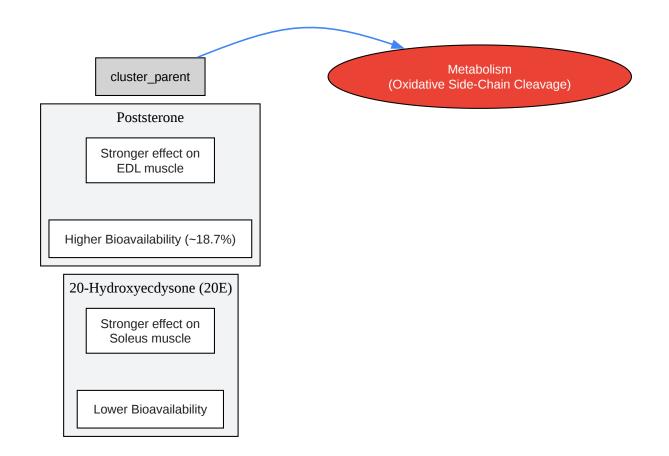
Column Temperature: 40 °C.[4]

- Mass Spectrometry Conditions:
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Poststerone and the internal standard.

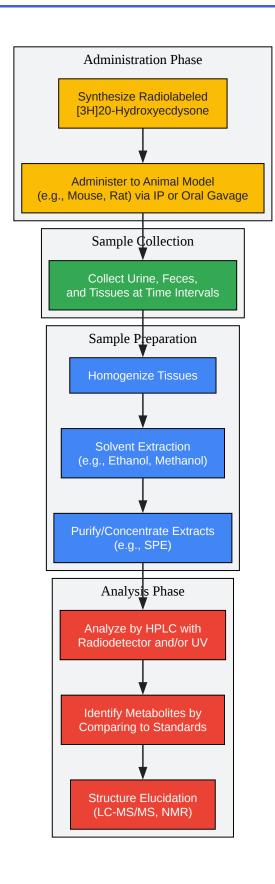
Visualized Workflows and Relationships Metabolic Relationship of 20E and Poststerone

Poststerone is a direct metabolite of 20-hydroxyecdysone. This relationship and their differing anabolic impacts can be visualized as a logical flow.









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